molecular formula C9H8BrNO B1381058 2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1788530-86-8

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

Cat. No. B1381058
M. Wt: 226.07 g/mol
InChI Key: OPYARLJRSUZDJV-UHFFFAOYSA-N
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Description

“2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine” consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 2nd position with a bromine atom, at the 4th position with a methyl group, and at the 5th position with a prop-2-yn-1-yloxy group .

Scientific Research Applications

Molecular Structure Analysis

  • Synthesis and Crystal Structure Analysis : The molecular geometry and crystal packing of a similar compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, have been investigated, highlighting the importance of such compounds in structural chemistry (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Synthesis and Derivative Creation

  • Efficient Synthesis of Novel Derivatives : Studies have demonstrated the efficient synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions, showcasing the versatility of pyridine-based compounds in creating new chemical entities (Ahmad et al., 2017).

Photoreactivity Studies

  • Photoinduced Tautomerization : Research into 2-(1H-pyrazol-5-yl)pyridines and derivatives, including those with bromo groups, reveals photoreactions like excited-state intramolecular and intermolecular proton transfer, significant for understanding photophysical properties of similar compounds (Vetokhina et al., 2012).

Crystallography and Hydrogen Bonding

  • Crystal Structure and Hydrogen Bonding : The crystal structure of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine, a related compound, is characterized by C-H⋯N hydrogen bonds, offering insights into the molecular interactions of similar pyridine derivatives (Filali et al., 2019).

Enzyme Inhibition Research

  • Potential as Cytochrome P450 Inhibitors : Propargyl ethers containing pyridine rings have been studied for their potential as inhibitors of cytochrome P450 enzymes, highlighting a pharmacological aspect of these compounds (Foroozesh et al., 2013).

Synthesis of Complex Structures

  • Synthesis of Complex Pyridine Derivatives : The synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine demonstrates the complexity and flexibility in synthesizing pyridine-based structures, relevant for various scientific applications (Hou Hao-qing, 2010).

properties

IUPAC Name

2-bromo-4-methyl-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-3-4-12-8-6-11-9(10)5-7(8)2/h1,5-6H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYARLJRSUZDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1OCC#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methyl-5-(prop-2-yn-1-yloxy)pyridine

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